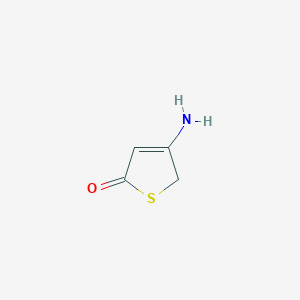

4-amino-5H-thiophen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5NOS |

|---|---|

Molecular Weight |

115.16 g/mol |

IUPAC Name |

3-amino-2H-thiophen-5-one |

InChI |

InChI=1S/C4H5NOS/c5-3-1-4(6)7-2-3/h1H,2,5H2 |

InChI Key |

ZAEATBXDRKDVDD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC(=O)S1)N |

Origin of Product |

United States |

Contextualization of Thiophene 2 One Scaffold in Organic Synthesis

The thiophene (B33073) ring is a five-membered aromatic heterocycle containing a sulfur atom, and it serves as a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional organic materials like light-emitting diodes and organic semiconductors. researchgate.netbenthamdirect.com The thiophene ring is often considered a bioisostere of the phenyl group, meaning it can replace a benzene (B151609) ring in a drug molecule without losing biological activity, a strategy frequently employed in drug design. semanticscholar.org

The thiophene-2-one core, a ketone derivative of thiophene, is a versatile building block in organic synthesis. It provides multiple reactive sites that allow for extensive functionalization, making it a valuable precursor for creating more complex molecular architectures. researchgate.netespublisher.com The presence of the carbonyl group and the sulfur atom within the five-membered ring imparts unique electronic properties and reactivity patterns that chemists can exploit to construct diverse heterocyclic systems. Thiophene-based structures are synthesized through various established methods, including the Paal-Knorr, Fiesselmann, and, most notably for aminothiophenes, the Gewald synthesis. benthamdirect.com These synthetic routes have been continuously refined to improve yields, efficiency, and regioselectivity, highlighting the ongoing importance of thiophene scaffolds in synthetic chemistry. benthamdirect.com

Significance of Aminothiophene Derivatives in Contemporary Chemical Research

Direct Synthesis Strategies for the this compound Core

The construction of the this compound heterocyclic system can be achieved through several synthetic strategies, including multicomponent reactions, cyclization protocols, and condensation/nucleophilic substitution sequences.

Multicomponent Reaction Approaches (e.g., Gewald Reaction Modifications)

The Gewald reaction is a well-established and versatile method for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It conventionally involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org While the classic Gewald reaction typically yields 2-aminothiophenes, modifications of this reaction can be envisioned to access the 4-aminothiophen-2-one scaffold.

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate. wikipedia.org The subsequent addition of sulfur is thought to proceed through an intermediate which then cyclizes and tautomerizes to afford the final 2-aminothiophene product. wikipedia.org The use of microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org

A variation of the Gewald reaction involves a four-component reaction (MG-4CR) initiated by the Michael addition of a nucleophile, such as an indole (B1671886) derivative, to an α,β-unsaturated carbonyl compound. This is followed by an in situ Gewald three-component reaction to produce a molecule containing both indole and 2-aminothiophene moieties. nih.gov While not directly yielding the target compound, this demonstrates the adaptability of the Gewald reaction.

Furthermore, a solvent-free modification of the Gewald reaction has been developed, offering an environmentally benign approach to 2-aminothiophene derivatives in good yields. psu.edu This method, however, has shown limitations with certain substrates like cyclopentanone. psu.edu

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ketone, α-cyanoester, elemental sulfur | Base | Polysubstituted 2-aminothiophene | Varies | wikipedia.org |

| Indole derivatives, α,β-unsaturated carbonyls, α-cyanoester, sulfur | - | Indole-2-aminothiophene conjugates | - | nih.gov |

| Ketones, ethyl cyanoacetate, elemental sulfur | Morpholine (B109124), solvent-free | Tetrasubstituted 2-aminothiophenes | 51-100 | psu.edu |

| Arylacetonitriles, chalcones, elemental sulfur | DBU, DABCO | 2-Amino-3-arylthiophenes | - | researchgate.net |

Cyclization Reactions and Ring Closure Protocols

The formation of the thiophen-2-one ring can also be achieved through various cyclization and ring-closure strategies. These methods often involve the construction of a suitable acyclic precursor followed by an intramolecular reaction to form the heterocyclic ring.

One approach involves the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which is accompanied by oxidation to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov While this leads to an indolinone, the underlying principle of intramolecular cyclization of a substituted butane (B89635) derivative is relevant.

Another strategy involves the reaction of 4-thioxo-2-thiazolidinone with ortho-substituted aldehydes. This proceeds via condensation and subsequent intramolecular cyclization through nucleophilic addition of a halogen group to the thiocarbonyl, followed by elimination to yield fused ring systems. researchgate.net

Furthermore, the synthesis of thienothiophenes can be achieved by creating the second thiophene ring through cyclization of a monosubstituted thiophene precursor. encyclopedia.pub For instance, lithiation of 3-bromothiophene (B43185) followed by reaction with a disulfide and subsequent acid-catalyzed cyclization can afford the fused ring system. encyclopedia.pub

Advanced Condensation and Nucleophilic Substitution Reactions

Condensation reactions coupled with nucleophilic substitutions are fundamental to the synthesis of thiophene derivatives. The thiophene ring is generally more reactive towards nucleophilic substitution than benzene. uoanbar.edu.iq This reactivity can be harnessed to introduce the necessary functionalities for constructing the this compound core.

Aromatic nucleophilic substitution (SNAr) is a key method for modifying thiophene rings. nih.gov The presence of electron-withdrawing groups on the thiophene ring facilitates nucleophilic attack. quimicaorganica.org For example, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) proceeds via an addition-elimination mechanism. nih.gov

The condensation of 2-aminothiophenols with carbonyl compounds is a common route to 2-substituted benzothiazoles. nih.gov This reaction proceeds through the formation of an imine, followed by cyclization and oxidation. nih.gov While this yields a fused system, the initial condensation and cyclization steps are pertinent to the formation of the aminothiophene core.

A tandem SN2 nucleophilic substitution/Dieckmann condensation has been developed for the synthesis of 2-phosphonyl-3-hydroxybenzo[b]thiophenes from α-iodomethyl phosphine (B1218219) oxide and methyl thiosalicylate derivatives. nih.gov This highlights the utility of tandem reactions in constructing complex thiophene systems.

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, its chemical reactivity can be exploited to generate a diverse array of derivatives through transformations of the amino group and reactions involving the thiol/thione functionality.

Amino Group Transformations and Schiff Base Formation

The primary amino group in this compound is a key site for functionalization. It can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). unsri.ac.idnih.gov

The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. unsri.ac.id Schiff bases derived from 4-aminoantipyrine, for example, have been synthesized by reacting it with various substituted aldehydes. nih.govresearchgate.net These reactions are often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.net

The resulting imine (C=N) bond is a characteristic feature of Schiff bases and can be identified by spectroscopic methods such as FT-IR, where the C=N stretching frequency is observed. nih.gov The chemical environment of the Schiff base can influence its stability and properties. For instance, the stability of some Schiff bases has been shown to be pH-dependent. unsri.ac.id

| Amine | Aldehyde/Ketone | Product | Reference |

| 4-Aminoantipyrine | Substituted salicylaldehydes, ferrocenecarboxaldehyde | Schiff bases | nih.gov |

| 4,4'-Diaminodiphenyl ether | Vanillin | Schiff base | unsri.ac.id |

| 4-Aminophenol | Various aldehydes | Schiff bases | nih.gov |

| 2-Aminophenol | 2-Hydroxybenzaldehyde, 4-N,N-dimethylaminocinnamaldehyde | Schiff bases | researchgate.net |

Thiol/Thione Reactivity and Derivatives

The this compound structure possesses a thiocarbonyl or enol-thiol tautomeric form, which imparts specific reactivity to the sulfur atom. This allows for a range of derivatization reactions.

The sulfur atom in the thiophene ring can participate in various reactions. For example, the synthesis of thienothiophenes can involve the incorporation of a sulfur atom via nucleophilic aromatic substitution. encyclopedia.pub In some cases, the sulfur atom is introduced during the cyclization step itself. encyclopedia.pub

The reactivity of the sulfur atom is also evident in the synthesis of benzo[b]thiophene derivatives, where cyclization of a β-keto sulfide (B99878) can occur. nih.gov Furthermore, the reaction of lithiated thiophenes with elemental sulfur generates a sulfur nucleophile that can react with electrophiles like methyl bromoacetate. encyclopedia.pub

It is also important to consider the potential for the thiophene ring to undergo ring-opening reactions under certain conditions, which can lead to skeletal rearrangements and the formation of different heterocyclic systems. acs.org

Formation of Fused Heterocyclic Systems (e.g., Triazoles, Thiadiazoles, Chromenes)

The versatile structure of 4-aminothiophene derivatives, such as this compound, serves as a valuable scaffold for the synthesis of various fused heterocyclic systems. The presence of both an amino group and a reactive thiophene ring allows for a range of cyclization reactions to form bicyclic and polycyclic compounds, including triazoles, thiadiazoles, and chromenes.

Triazoles: The fusion of a triazole ring to the thiophene core can be achieved through several synthetic routes. One common approach involves the reaction of an aminothiophene derivative with reagents that can provide the necessary carbon and nitrogen atoms to form the triazole ring. For instance, the reaction of a 4-aminothiophene with orthoesters in the presence of a suitable catalyst can lead to the formation of a fused triazolo-thiophene system. The reaction of 2-aminothiophene-3-carbonitrile (B183302) derivatives with sodium azide (B81097) in the presence of zinc chloride has been shown to produce tetrazole derivatives, indicating a viable pathway for nitrogen-rich fused systems. sciforum.net

Thiadiazoles: The synthesis of fused thiadiazole systems often involves the reaction of an aminothiophene with a source of a carbon and a sulfur atom. A classical method for the formation of a 1,3,4-thiadiazole (B1197879) ring is the reaction of an amino-substituted heterocycle with carbon disulfide. nih.govresearchgate.net This reaction typically proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization. While direct examples with this compound are not extensively documented, the known reactivity of aminothiophenes suggests this as a plausible route to novel thiadiazolo-thiophenone compounds.

Chromenes: The synthesis of thiophene-fused chromene derivatives has also been explored. These syntheses often start from precursors that can undergo intramolecular cyclization to form the chromene ring system onto the thiophene backbone. One such method involves the Gewald reaction to produce a 2-aminothiophene, which can then be further functionalized and cyclized. A mild, metal-free, and base-promoted thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate (B1230152) can yield substituted thiophenes that serve as precursors to 4H-thieno[3,2-c]chromene. mdpi.com

A summary of reagents for the formation of fused heterocyclic systems is presented in the table below.

| Fused Heterocycle | Reagent |

| Triazole | Orthoesters, Sodium azide |

| Thiadiazole | Carbon disulfide |

| Chromene | Morita-Baylis-Hillman acetates of acetylenic aldehydes |

Stereoselective Synthetic Pathways for Chiral Analogs

The development of stereoselective synthetic methods for chiral analogs of this compound is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for pharmaceutical applications. Strategies for achieving stereoselectivity typically involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

For the synthesis of chiral pyrrolidine derivatives, which share a structural resemblance to the lactam portion of this compound, several stereoselective methods have been reported. One approach involves the diastereoselective [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, to produce densely substituted pyrrolidines with high regio- and diastereoselectivities. bohrium.comchemrxiv.org Such a strategy could potentially be adapted for the synthesis of chiral thienopyrrolidone cores.

Another strategy involves the use of chiral catalysts. For instance, the stereoselective synthesis of spirocyclic pyrrolidines has been achieved through a one-pot, three-component reaction using a manganese ferrite (B1171679) nanorod-supported L-proline as a heterogeneous catalyst. researchgate.net This approach highlights the potential of using magnetically recoverable catalysts for the efficient and stereoselective synthesis of complex heterocyclic systems.

The table below summarizes some stereoselective synthetic strategies applicable to related heterocyclic systems.

| Strategy | Key Feature | Example Application |

| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry | N-tert-butanesulfinyl imines in cycloaddition reactions bohrium.comchemrxiv.org |

| Chiral Catalyst | A chiral catalyst to create a chiral environment | L-proline functionalized nanoparticles for spiro-pyrrolidine synthesis researchgate.net |

| Chiral Starting Material | Use of an enantiomerically pure starting material | Not explicitly detailed for this compound in the provided context |

Optimized Reaction Conditions and Green Chemistry Approaches

Optimizing reaction conditions and employing green chemistry principles are essential for developing sustainable and efficient synthetic processes. This includes the use of microwave-assisted synthesis, careful selection of solvents, and the development of effective catalytic systems.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions that are difficult to perform under conventional heating. tandfonline.com The application of microwave irradiation has been shown to be effective in the synthesis of various thiophene derivatives.

For example, the synthesis of new α-aminophosphonic acids containing a thiophene ring has been achieved in high yields (87-97%) and short reaction times (3-8 minutes) under catalyst-free and neat conditions using microwave irradiation. osti.gov Furthermore, the synthesis of thieno[3,2-d]pyrimidine (B1254671) amino derivatives has been successfully carried out using microwave irradiation, demonstrating the utility of this technique for constructing fused heterocyclic systems based on a thiophene core. osti.gov The use of microwave heating can also be applied to the Gewald reaction, a key method for preparing 2-aminothiophenes, often leading to reduced reaction times and improved yields compared to conventional methods. mdpi.com

Solvent Effects and Catalysis

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting solubility, reaction rates, and even the reaction pathway. In the synthesis of 2-aminothiophenes, the reaction can be controlled by temperature and solvent to selectively produce either the thiophene or a thieno[2,3-c]isothiazole. acs.org The use of environmentally benign solvents is a key aspect of green chemistry.

Catalysis plays a crucial role in the synthesis of this compound and its analogs. The Gewald reaction, which is fundamental to the formation of the 2-aminothiophene scaffold, is typically base-catalyzed, with morpholine often being the base of choice. mdpi.com Research has also explored the use of heterogeneous catalysts to facilitate easier separation and recycling. For the synthesis of related pyrrolidone structures, novel rhodium-based catalysts have been developed for the conversion of succinate (B1194679) under aqueous conditions. researchgate.net Palladium-catalyzed cross-coupling reactions are also employed for the functionalization of the thiophene ring.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic steps is fundamental for optimizing reaction conditions and designing new synthetic routes. The Gewald reaction, a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur, has been the subject of detailed mechanistic studies.

Computational studies using Density Functional Theory (DFT) have elucidated the complex mechanism of the Gewald reaction. The reaction is initiated by a Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates. osti.gov These polysulfides can then undergo various transformations, including cyclization and degradation, ultimately leading to the formation of the 2-aminothiophene product. The cyclization of the monosulfide intermediate and subsequent aromatization is the thermodynamic driving force of the reaction. Mechanistic insights into cyclization reactions of related systems, such as the multicatalysis of solvent and substrate in the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate, have also been investigated, highlighting the important role that solvents and even the starting materials can play in catalyzing the reaction and lowering energy barriers.

While data exists for related structures, such as 2(5H)-thiophenone (the parent compound without the amino group) and various other 2-aminothiophene derivatives, using this information would not be scientifically accurate for the specific molecule and would violate the strict requirement to focus solely on "this compound".

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and content requirements. Generating such an article without specific data would lead to speculation and inaccuracies.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 5h Thiophen 2 One and Its Derivatives

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized organic compounds, providing fundamental insight into their elemental composition. This method is particularly crucial for the verification of novel heterocyclic systems such as derivatives of 4-amino-5H-thiophen-2-one. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), researchers can compare experimentally determined values with theoretically calculated percentages for a proposed molecular formula. A close correlation between the found and calculated values serves as a primary validation of the compound's empirical formula and purity.

In the synthesis and characterization of various thiophene (B33073) derivatives, elemental analysis is routinely employed to confirm that the target molecule has been successfully obtained. The data generated from this analysis is a critical component of the comprehensive spectroscopic and structural characterization, complementing data from techniques such as NMR, IR, and mass spectrometry.

Detailed research findings from studies on related aminothiophene structures highlight the utility of this technique. For instance, in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, elemental analysis was performed to confirm its composition. The experimentally found percentages of carbon, hydrogen, nitrogen, and sulfur were in close agreement with the calculated values, providing strong evidence for the successful synthesis and purity of the compound. nih.gov

Similarly, in the development of novel pyridazine (B1198779) derivatives, such as 3-amino-5-phenylpyridazine-4-carbonitrile, elemental analysis was a key step in the characterization process. The observed elemental composition matched the theoretical values, thereby confirming the molecular formula of the synthesized compound. scielo.org.za Furthermore, the structural confirmation of more complex heterocyclic systems, like 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, also relied on the congruence between the calculated and found elemental percentages. mdpi.com

The following data tables present the elemental analysis results for a selection of aminothiophene and related heterocyclic derivatives, illustrating the precision of this analytical method in compositional verification.

Elemental Analysis Data for N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 53.17 | 53.19 |

| Hydrogen (H) | 3.22 | 3.20 |

| Nitrogen (N) | 11.28 | 11.06 |

| Sulfur (S) | 25.78 | 24.20 |

| Data sourced from nih.gov |

Elemental Analysis Data for 3-Amino-5-phenylpyridazine-4-carbonitrile

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 67.34 | 67.45 |

| Hydrogen (H) | 4.11 | 4.01 |

| Nitrogen (N) | 28.55 | 28.12 |

| Data sourced from scielo.org.za |

Elemental Analysis Data for 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 48.02 | 48.12 |

| Hydrogen (H) | 2.56 | 2.48 |

| Nitrogen (N) | 20.37 | 20.29 |

| Data sourced from scielo.org.za |

Elemental Analysis Data for 3-Amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 63.71 | 63.67 |

| Hydrogen (H) | 4.46 | 4.49 |

| Nitrogen (N) | 24.76 | 24.83 |

| Data sourced from scielo.org.za |

Elemental Analysis Data for 3-Amino-5-(4-nitrophenyl)pyridazine-4-carbonitrile

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 54.77 | 54.69 |

| Hydrogen (H) | 2.93 | 2.98 |

| Nitrogen (N) | 29.03 | 29.10 |

| Data sourced from scielo.org.za |

Elemental Analysis Data for 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 57.31 | 57.39 |

| Hydrogen (H) | 3.91 | 3.97 |

| Nitrogen (N) | 29.24 | 29.18 |

| Data sourced from mdpi.com |

These examples underscore the indispensable role of elemental analysis in the structural verification of novel synthesized compounds, providing a fundamental check of the molecular formula that supports and validates data obtained from other spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 4 Amino 5h Thiophen 2 One Systems

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. escholarship.org It is a popular and effective tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. escholarship.orgresearchgate.net For thiophene (B33073) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries, electronic properties, and spectroscopic signatures. semanticscholar.orgnih.gov

The electronic properties of molecules are fundamentally described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This parameter is crucial for understanding intramolecular charge transfer processes. researchgate.net In studies of various thiophene derivatives, the HOMO-LUMO gap has been shown to be significantly influenced by the nature and position of substituent groups on the thiophene ring. nih.govtandfonline.com For instance, DFT calculations on different thiophene-2-carboxamide derivatives showed that amino-substituted compounds had the highest energy gaps, while methyl-substituted ones had the lowest. nih.gov Theoretical studies on thieno[2,3-d]pyrimidine derivatives, which share structural similarities, have also highlighted that a smaller HOMO-LUMO gap indicates increased reactivity and a greater tendency for electron transfer. nih.gov

Table 1: Representative Calculated Frontier Orbital Energies and Energy Gaps for Thiophene-based Systems

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene-thiadiazole hybrid nih.gov | - | - | 3.83 - 4.18 |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide nih.gov | - | - | 5.031 |

| Thiophene Sulfonamide Derivative (Compound 1) semanticscholar.org | -6.64 | -1.99 | 4.65 |

| Thiophene Sulfonamide Derivative (Compound 7) semanticscholar.org | -5.75 | -2.31 | 3.44 |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine (unsubstituted) nih.gov | - | - | 3.75 |

Note: The data presented is for illustrative purposes and is derived from various substituted thiophene systems to approximate the properties of the 4-amino-5H-thiophen-2-one system. Actual values would vary based on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. semanticscholar.orgmaterialsciencejournal.org The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green areas represent regions of neutral or zero potential. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and intramolecular interactions by transforming the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. The stabilization energy, E(2), calculated in NBO analysis quantifies the intensity of interaction between electron donors (filled orbitals) and electron acceptors (unfilled orbitals). researchgate.net

Organic molecules with conjugated π-electron systems, particularly those with electron-donating and electron-accepting groups, are of significant interest for their non-linear optical (NLO) properties. researchgate.netnih.gov These properties are crucial for applications in optoelectronics, such as optical switching and data storage. nih.gov The NLO response of a molecule is characterized by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net

DFT calculations are a standard method for predicting the NLO properties of new materials. nih.govresearchgate.net Studies on thiophene derivatives have shown that the thiophene ring can act as an effective electron donor, which, when combined with an electron-withdrawing group through a π-conjugated bridge, gives rise to significant NLO effects. researchgate.net The magnitude of the hyperpolarizability (β) is sensitive to the molecular architecture, including the strength of the donor/acceptor groups and the length of the conjugation path. researchgate.net Computational investigations on novel thiophene-based compounds have confirmed their potential as NLO materials, with calculated hyperpolarizability values indicating a promising second-order optical response. nih.govresearchgate.net

Table 2: Calculated NLO Properties for Representative Organic Systems

| Compound System | Dipole Moment (µ) (Debye) | Isotropic Polarizability (⟨α⟩) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|

| DTS(FBTTh2)2-based Derivative (MSTD7) nih.gov | - | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ |

| Thiophene Sulfonamide Derivative (Compound 7) semanticscholar.org | 5.56 | - | 1916.63 |

Note: Data is sourced from computational studies on complex thiophene-containing NLO chromophores. The values serve to illustrate the range of predicted NLO properties in related systems.

Theoretical vibrational analysis, performed using DFT calculations, is a fundamental tool for interpreting and assigning experimental infrared (IR) and Raman spectra. materialsciencejournal.orgcore.ac.uk By calculating the vibrational frequencies and corresponding modes of a molecule's optimized geometry, researchers can correlate theoretical peaks with those observed experimentally. materialsciencejournal.org This process is crucial for confirming the structure of a synthesized compound and understanding its bonding characteristics. core.ac.uk

A study on 2(5H)-thiophenone, the parent structure of this compound, used DFT and MP2 methods to interpret its experimental FTIR spectrum. core.ac.uk The calculations helped assign specific vibrational modes, such as the characteristic carbonyl (C=O) stretching frequency. The study noted that the carbonyl stretching vibration in 2(5H)-thiophenone appears at a lower frequency compared to its furanone analog, a detail explained by differences in electronic structure and heteroatom identity. core.ac.uk For complex molecules, theoretical calculations are often necessary to accurately assign the many bands in the "fingerprint" region of the spectrum. core.ac.uk To improve the agreement between theoretical and experimental values, calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. core.ac.uk

The acid dissociation constant (pKa) is a fundamental measure of the strength of an acid in solution and is a critical parameter in chemistry and drug discovery. nih.govjst-ud.vn Predicting pKa values computationally is a challenging but important task. Quantum chemical methods, particularly DFT combined with continuum solvation models (like PCM or SMD), have become increasingly popular for this purpose. nih.govjst-ud.vnkyushu-u.ac.jp

Several theoretical schemes exist for pKa prediction, including direct, vertical, and adiabatic approaches, which calculate the Gibbs free energy change of the deprotonation reaction in solution. nih.gov The accuracy of these predictions can be sensitive to the level of theory, basis set, and solvation model used. nih.govkyushu-u.ac.jp For molecules like this compound, which has both an acidic (amine N-H) and potentially basic sites (carbonyl oxygen, amine nitrogen), DFT can be used to predict the most likely protonation or deprotonation sites. The reactivity of the molecule is also linked to global reactivity descriptors derived from HOMO-LUMO energies, such as chemical hardness and electrophilicity, which provide further insight into its stability and reaction tendencies. semanticscholar.orgnih.gov The isodesmic reaction scheme is another approach that can provide accurate pKa predictions at a relatively low computational cost. rsc.org

Charge Transfer Phenomena

The electronic structure of this compound, characterized by an electron-donating amino group and an electron-accepting carbonyl group attached to a thiophene ring, makes it a candidate for significant intramolecular charge transfer (ICT) phenomena. fonlo.org In such donor-acceptor systems, the replacement of an arene ring with a thiophene ring can alter the Highest Occupied Molecular Orbital (HOMO) energy, the degree of zwitterionic charge separation, and the extent of ICT from the ground state to the excited state. fonlo.org The increased electron density of the thiophene ring is expected to influence these properties significantly. fonlo.orgacs.org

Theoretical investigations, often employing time-dependent density functional theory (TDDFT), are crucial for understanding the photoinduced ICT processes in these molecules. Such calculations can reveal that upon photoexcitation, an electron is transferred from the donor moiety (the amino group) to the acceptor moiety (the carbonyl group) via the π-conjugated thiophene bridge. researchgate.net This process results in a significant increase in the dipole moment of the excited state compared to the ground state. rsc.org The solvent environment can also play a crucial role, with polar solvents often stabilizing the charge-separated zwitterionic structure. acs.org Computational studies on related thiophene-based chromophores have shown that ground-state dipole moments can be significantly larger in polar solvents, supporting the assignment of a zwitterionic structure. fonlo.org These computational models, combined with spectroscopic measurements, help to illuminate the relationships between molecular structure and the mechanisms of charge transfer. acs.org

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, which belong to the broader class of 2-aminothiophenes, this method is invaluable for exploring potential interactions with biological targets like enzymes and receptor proteins. nih.govnih.gov Thiophene derivatives have been investigated as inhibitors for a variety of proteins, and docking studies provide initial insights into their binding modes and affinities. researchgate.net

Docking scores, typically expressed in kcal/mol, estimate the binding free energy of the ligand-protein complex. For instance, studies on various thiophene derivatives have reported a range of binding affinities against different targets. Negative docking scores suggest favorable interactions within the binding pocket of the macromolecule. nih.gov Molecular dynamics (MD) simulations are often employed following docking to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov

Below is a table summarizing molecular docking results for various thiophene derivatives with different biological targets, illustrating the typical binding affinities observed for this class of compounds.

| Ligand Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Thiophene Derivatives | Salmonella typhi Toxin | 7EE6 | -7.1 to -7.8 |

| Fused Indeno-pyrido[2,3-d]pyrimidines | Staphylococcal Thioredoxin Reductase (SaTrxR) | 1F6M | -7.6 to -8.6 acs.org |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives | Kelch-like ECH-associated protein 1 (KEAP1) | - | Favorable negative scores |

| 1,2,3-triazole-4-carbohydrazide Derivative | Human coronavirus papain-like protease | 4OW0 | -8.19 |

| 1,2,3-triazole-4-carbohydrazide Derivative | COVID-19 main protease | 6lu7 | -7.79 |

This table is generated based on data from multiple sources for illustrative purposes. nih.govresearchgate.netacs.orgdergipark.org.tr

The biological activity and interaction profile of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies to identify the most stable, low-energy states. jagranjosh.com The thiophene ring itself is relatively planar, but the orientation of the amino group and the puckering of the dihydrothiophene portion of the ring are key conformational variables.

Following molecular docking, a detailed analysis of the intermolecular interactions between the ligand and the protein is crucial for understanding the stability of the complex. ajol.info For this compound, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.netnih.gov These hydrogen bonds with amino acid residues in the active site of a protein are often key to high-affinity binding. scispace.comacs.org

Hydrophobic interactions also play a significant role in stabilizing the ligand-protein complex. nih.govresearchgate.net The thiophene ring, being a nonpolar moiety, can engage in favorable hydrophobic contacts with nonpolar amino acid residues such as alanine, valine, leucine, and isoleucine within the protein's binding pocket. nih.govresearchgate.netyoutube.com These interactions arise from the tendency of nonpolar surfaces to minimize contact with the surrounding aqueous environment, which is a major driving force for protein folding and ligand binding. nih.govyoutube.com

The table below details specific interactions observed in computational studies of thiophene derivatives with various protein targets.

| Ligand/Derivative Class | Target Protein | Interacting Amino Acid Residues | Interaction Type |

| Thiophene Derivatives | Salmonella typhi Toxin | LYS35, THR247 | Conventional Hydrogen Bond researchgate.net |

| 2-Amino-tetrahydrobenzo[b]thiophene | KEAP1 | Arginine 354 | Hydrogen Bonding, Water Bridges, Hydrophobic nih.gov |

| 2-Amino-tetrahydrobenzo[b]thiophene | KEAP1 | Alanine 556 | Hydrophobic nih.gov |

| Fused Indeno-pyrido[2,3-d]pyrimidines | SaTrxR | Arg175, Arg176, Ser155, Glu158 | Hydrogen Bond acs.org |

| Fused Indeno-pyrido[2,3-d]pyrimidines | SaTrxR | Asp154, His174, Tyr237, Ile238 | Hydrophobic acs.org |

| 2-Amino-chromene-3-carbonitrile | - | Neighboring Molecules | N—H⋯N, N—H⋯O Hydrogen Bonds nih.gov |

This table compiles data from multiple sources to exemplify common binding interactions for the thiophene scaffold. nih.govresearchgate.netacs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues. nih.govresearchgate.net

For a series of this compound derivatives, a QSAR/QSPR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, and electronic features. nih.govsci-hub.se By applying statistical methods like multiple linear regression or machine learning algorithms, a model is built that relates these descriptors to the observed activity (e.g., enzyme inhibition, receptor binding) or property (e.g., solubility, partition coefficient). nih.govnih.gov

Studies on related thiophene and aminothiazolone derivatives have identified several key descriptors that influence their biological activity. nih.govnih.gov

The table below lists descriptors that have been found to be significant in various QSAR/QSPR models of thiophene-containing compounds and related heterocycles.

| Descriptor Type | Descriptor Name/Class | Significance/Property Predicted |

| Constitutional | Molecular Volume | Antitumor Activity nih.gov |

| Geometrical | Sum of Hydrophobic Surfaces | Antitumor Activity nih.gov |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | Anti-inflammatory Activity researchgate.net |

| Electronic | Dipole Moment | Anti-inflammatory, Antimicrobial Activity researchgate.net |

| 3D Descriptors | GETAWAY, 3D-MoRSE, RDF | 11β‐HSD1 Inhibitory Activity nih.gov |

| Topological Indices | GALVEZ, Burden Eigenvalues | 11β‐HSD1 Inhibitory Activity nih.gov |

This table summarizes important descriptors identified in QSAR/QSPR studies of related heterocyclic compounds. nih.govresearchgate.netnih.gov

A robust QSAR model for this compound derivatives could serve as a powerful tool for the virtual screening of compound libraries and for the rational design of new molecules with optimized activity and properties. nih.gov

Research Applications and Potential Areas of Exploration for 4 Amino 5h Thiophen 2 One Derivatives

Applications in Medicinal Chemistry Research

The inherent chemical properties of the 4-amino-5H-thiophen-2-one core make it an attractive starting point for the design and synthesis of novel bioactive molecules. The ability to introduce different substituents at various positions on the thiophene (B33073) ring has enabled the development of a library of compounds with tailored pharmacological profiles.

Enzyme Inhibition Studies (e.g., CDK2, α-Glucosidase)

Derivatives of this compound have been investigated for their ability to inhibit the activity of key enzymes implicated in various diseases.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Certain 1,3,4-thiadiazole (B1197879) derivatives incorporating a thiophene moiety have demonstrated significant inhibitory activity against α-glucosidase. For instance, a derivative with a benzoic acid linker, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, exhibited an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of the standard drug acarbose (B1664774) (IC50 = 13.88 mM). nih.gov Other derivatives with a butanoic acid linker also showed high inhibitory activity, with IC50 values of 6.70 and 8.42 mM. nih.gov The noncompetitive inhibition mechanism of some piperazine-dithiocarbamate derivatives suggests they bind to an allosteric site on the enzyme. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Thiophene Derivatives

| Compound | Linker/Substituent | IC50 (mM) | Reference |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | Benzoic acid | 3.66 | nih.gov |

| Thiophene derivative with butanoic acid linker 1 | Butanoic acid | 6.70 | nih.gov |

| Thiophene derivative with butanoic acid linker 2 | Butanoic acid | 8.42 | nih.gov |

| Acarbose (Reference) | 13.88 | nih.gov |

Receptor Interaction and Modulation (e.g., A1 Adenosine (B11128) Receptor, Opioid Receptors)

The interaction of this compound derivatives with G protein-coupled receptors (GPCRs), such as adenosine and opioid receptors, is a promising area of research for the development of novel therapeutics for pain, inflammation, and neurological disorders.

A1 Adenosine Receptor Modulation: The A1 adenosine receptor (A1AR) is a target for conditions like pain, heart failure, and neurological disorders. researchgate.net Certain 2-amino-5-arylethynyl-thiophene derivatives act as positive allosteric modulators (PAMs) of the A1AR. acs.orgnih.gov These compounds enhance the binding and activation of the receptor by its natural ligand, adenosine. acs.org For example, the 5-arylethynyl-4-neopentyl derivative was found to be highly effective in potentiating A1AR agonist binding. acs.orgnih.gov Further studies identified that fluoro-substituted analogues, such as those with 2-F-Ph, 3,4-F2-Ph (MRS7935), and 2-CF3-Ph substitutions on the terminal phenyl ring, exhibited enhanced PAM activity. acs.orgnih.gov One such derivative, MRS7935, also acted as an A1 ago-PAM with an EC50 of approximately 2 μM. nih.gov

Anti-Proliferative and Cytotoxic Activity in Cellular Models

The potential of this compound derivatives as anti-cancer agents is under active investigation, with many compounds demonstrating significant anti-proliferative and cytotoxic effects against various cancer cell lines.

Thiophene derivatives have shown broad anti-cancer activity against lymphoma, leukemia, and other cancer cell lines. plos.org One novel thiophene, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), displayed cytotoxicity with CC50 values ranging from 0.805 μM to 3.05 μM. plos.org Studies on other 2-amino thiophene derivatives, such as 6CN14 and 7CN09, demonstrated significant anti-proliferative potential in HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines, with activity comparable to or greater than the standard drug doxorubicin. nih.gov Furthermore, 5-alkyl-2-amino-3-methylcarboxylate thiophenes have shown pronounced anti-proliferative activity in the mid-nanomolar range with high selectivity for certain tumor cell types, including T-lymphoma and prostate cancer cells. wesleyan.edu

Table 2: Anti-Proliferative Activity of Thiophene Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity/Selectivity | Reference |

| F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) | Lymphoma, Leukemia, etc. | CC50: 0.805 μM - 3.05 μM | plos.org |

| 6CN14 and 7CN09 | HeLa, PANC-1 | Comparable to Doxorubicin | nih.gov |

| 5-Alkyl-2-amino-3-methylcarboxylate thiophenes | T-lymphoma, Prostate, etc. | Mid-nanomolar activity, >1000-fold selectivity | wesleyan.edu |

Antimicrobial and Antifungal Properties

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. Derivatives of this compound have shown promise in this area.

Antimicrobial Activity: Several thiophene-based compounds have demonstrated activity against drug-resistant bacteria. nih.gov For example, certain thiophene derivatives exhibited minimum inhibitory concentration (MIC50) values between 16 and 32 mg/L for colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L for colistin-resistant Escherichia coli. nih.gov Time-kill curve assays confirmed the bactericidal effects of some of these compounds. nih.gov

Antifungal Activity: Derivatives of 1,2,4-triazole (B32235) containing a thiophene moiety have exhibited notable antifungal properties. pharmj.org.ua Specifically, 4-((3-nitrobenzylidene)amino)-5-(thiophene-2-ilmetyl)-4H-1,2,4-triazoles-3-thiol and 4-((4-fluorbenzylidene)amino)-5-(thiophene-2-ilmetyl)-4H-1,2,4-triazoles-3-thiol showed antifungal activity comparable to the standard drug fluconazole. pharmj.org.ua The 2-amino-thiophene derivative 6CN10 has also been investigated for its antifungal effects, particularly against Candida and Cryptococcus species. nih.gov While the free drug showed moderate activity, its incorporation into nanoparticles, especially when complexed with 2-hydroxypropyl-β-cyclodextrin, significantly enhanced its anti-Cryptococcus activity by over 3000-fold. nih.gov

Antiviral Activity Investigations

The thiophene scaffold has been identified as a promising starting point for the development of antiviral agents. A phenotypic screening of a chemical library identified a thiophene-based compound with micromolar activity against Ebola virus entry. nih.gov Subsequent synthesis and testing of a series of derivatives led to the identification of potent viral entry inhibitors. nih.gov The mechanism of action for these compounds was found to be at the level of the fusion loop of the Ebola virus glycoprotein, specifically targeting the Y517 residue. nih.gov

Analgesic Activity Studies

Derivatives of this compound are being explored for their potential as novel analgesic agents. Research has shown that certain derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid possess an analgesic effect that exceeds that of the comparison drug metamizole (B1201355) in the "hot plate" test in mice. researchgate.net

Applications in Agricultural Chemistry Research

Fungicidal Properties

Derivatives of thiophene have demonstrated notable efficacy as fungicidal agents, suggesting a promising avenue for the development of novel crop protection solutions. Research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share a core heterocyclic structure, has yielded compounds with significant activity against various plant pathogens.

Notably, in greenhouse bioassays, certain N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal properties against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. For instance, compounds designated as 4a and 4f exhibited EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. These values indicate a higher potency than the commercial fungicides diflumetorim (B165605) (EC50 = 21.44 mg/L) and flumorph (B1672888) (EC50 = 7.55 mg/L).

Field trials have further substantiated these findings. The 10% EC formulation of compound 4f, when applied at concentrations of 100 mg/L and 200 mg/L, resulted in control efficacies of 70% and 79%, respectively. This performance surpassed that of the commercial fungicide flumorph, which showed a 56% control efficacy at 200 mg/L.

Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew

| Compound | EC50 (mg/L) in Greenhouse | Control Efficacy in Field Trial (%) |

|---|---|---|

| Derivative 4a | 4.69 | Not Reported |

| Derivative 4f | 1.96 | 70% at 100 mg/L, 79% at 200 mg/L |

| Diflumetorim (Commercial) | 21.44 | Not Reported |

| Flumorph (Commercial) | 7.55 | 56% at 200 mg/L |

These results highlight the potential of the thiophene scaffold as a basis for the development of new and effective fungicides. Further structural modifications of the this compound core could lead to the discovery of even more potent and selective antifungal agents.

Herbicidal Properties

The structural motif of this compound is also relevant in the search for new herbicidal compounds. While direct studies on this specific molecule are limited, research on related heterocyclic compounds provides valuable insights into their potential as herbicides. For example, studies on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have demonstrated significant herbicidal activity.

In post-emergence tests, many of these compounds exhibited strong inhibitory effects on broadleaf weeds. Notably, ten of the tested compounds achieved a 100% inhibition of the growth of Amaranthus retroflexus L (a species of amaranth) at an application rate of 500 g/ha. Furthermore, root growth inhibition assays using Arabidopsis thaliana as a model plant revealed that several of these compounds had superior inhibitory effects compared to the commercial herbicide picloram. For instance, at a concentration of 0.5 µmol/L, compound S202 showed a 78.4% inhibition of root growth, significantly higher than the 33.8% inhibition observed for the new herbicidal molecule florpyrauxifen (B1531466) under the same conditions.

Similarly, research into 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives has identified compounds with notable post-emergence herbicidal activity. Several of these compounds, including BA-1, BA-2, BA-5, BA-18, and BA-20, exhibited sum inhibition rates exceeding 70% at a dosage of 150 g ha⁻¹, outperforming the commercial herbicide flumiclorac-pentyl.

Herbicidal Activity of Selected Barbituric Acid Derivatives

| Compound | Sum Inhibition Rate (%) at 150 g ha⁻¹ |

|---|---|

| BA-1 | >70 |

| BA-2 | >70 |

| BA-5 | >70 |

| BA-18 | >70 |

| BA-20 | >70 |

| Flumiclorac-pentyl (Commercial) | <70 |

These findings suggest that the aminothiophene structural element could be a key pharmacophore in the design of new herbicides.

Development of Agrochemicals

The this compound core structure serves as a valuable building block in the synthesis of more complex agrochemicals. Thiophene derivatives are widely utilized as intermediates in the production of various pesticides. The versatility of the thiophene ring allows for a variety of chemical modifications, enabling the creation of a diverse library of compounds for screening for pesticidal activity.

The synthesis of novel pesticides often involves the introduction of a thiophene moiety to enhance biological activity. For example, the synthesis of certain N-(thiophen-2-yl) nicotinamide derivatives with fungicidal properties starts from substituted thiophen-2-amine, which is then acylated. This highlights the role of aminothiophene structures as key precursors in the development of new agrochemical products. The investigation into this compound as a starting material could lead to the discovery of new classes of pesticides with improved efficacy and environmental profiles.

Applications in Analytical Chemistry Research

In the field of analytical chemistry, this compound and its derivatives have potential applications as reference standards and reagents in various analytical techniques.

Certified reference materials (CRMs) are crucial for the accuracy and reliability of analytical measurements. While a specific CRM for this compound is not widely documented, related thiophene compounds are available as analytical standards. For instance, thiophene itself is used as an analytical reference standard for quantifying the analyte in diesel and crude oil using gas chromatography. The availability of such standards is essential for method validation and quality control in environmental and industrial laboratories. The development of a certified reference material for this compound would be beneficial for researchers working with this compound and its derivatives, ensuring the consistency and comparability of analytical data across different studies.

Aminothiophene derivatives have been successfully analyzed using high-performance liquid chromatography (HPLC). A study on the determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine utilized HPLC with UV detection. The method involved a normal-phase HPLC analysis on a silica (B1680970) gel column with a mobile phase of hexane-ethanol and UV detection at 254 nm. This demonstrates the suitability of HPLC for the separation and quantification of aminothiophene derivatives in biological matrices.

Furthermore, derivatization techniques can be employed to enhance the detectability of compounds in HPLC-UV/Vis analysis. For example, chemical derivatization with 2-naphthalenethiol (B184263) has been used to improve the quantification of sulforaphane, a compound that, like some thiophenes, lacks a strong chromophore. Such strategies could be adapted for the analysis of this compound and its derivatives.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the structural elucidation of thiophene derivatives. FTIR spectroscopy is used to identify the functional groups present in a molecule, while NMR spectroscopy provides detailed information about the organic framework. For instance, the IR spectrum of a furan-containing thiazolidine-2,4-dione derivative showed characteristic peaks corresponding to its functional groups. Systematic NMR characterization has been performed on 4-thio-5-furan- and 4-thio-5-thiophene-modified nucleosides, allowing for the unambiguous assignment of all proton and carbon signals. These techniques would be essential for confirming the structure and purity of synthesized this compound derivatives.

Applications in Corrosion Inhibition Studies

Derivatives of this compound hold promise as corrosion inhibitors for various metals, particularly mild steel in acidic environments. The effectiveness of organic corrosion inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. The presence of heteroatoms like sulfur and nitrogen, along with aromatic rings in the molecular structure, enhances the adsorption process.

Studies on various amine derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid. For example, four synthesized amine derivatives showed high inhibition efficiencies, with some reaching over 90%. The inhibition efficiency was found to be dependent on the concentration of the inhibitor and the nature of the substituent groups on the aromatic ring.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile on copper in nitric acid suggested that it acts as a mixed-type inhibitor. Similarly, 4-amino acetophenone (B1666503) pyridine (B92270) 2-aldehyde was found to be an efficient mixed-type inhibitor for mild steel in hydrochloric acid, with a maximum inhibition efficiency of 91%.

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. This indicates the formation of a monolayer of the inhibitor on the metal surface. The protective film formed by the inhibitor can be visualized using surface analysis techniques such as scanning electron microscopy (SEM).

Inhibition Efficiency of Various Amine Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) |

|---|---|---|

| HABN-3 | 10⁻⁴ M | 92.56 |

| CAMP-4 | 10⁻⁴ M | 90.23 |

| HAMP-2 | 10⁻⁴ M | 80.47 |

| PAMP-1 | 10⁻⁴ M | 70.64 |

| 4-Amino Acetophenone Pyridine 2-Aldehyde | 60 ppm | 91 |

The promising results obtained with related aminothiophene and other heterocyclic compounds suggest that this compound derivatives are worthy candidates for investigation as effective corrosion inhibitors.

Surface Adsorption Mechanisms

The efficacy of organic compounds in surface protection, such as corrosion inhibition, is largely dependent on their ability to adsorb onto a material's surface, forming a barrier between the substrate and a corrosive environment. The adsorption process for derivatives of this compound is expected to be governed by a combination of physical (physisorption) and chemical (chemisorption) interactions.

The molecular structure of this compound derivatives contains several active centers for adsorption. The unshared electron pairs on the sulfur and nitrogen atoms, as well as the π-electrons of the thiophene ring, can interact with the vacant d-orbitals of metal surfaces, leading to chemisorption. scispace.com This type of interaction results in the formation of a coordinate covalent bond between the inhibitor molecule and the metal, leading to a strongly adsorbed and stable protective layer.

Additionally, the polar nature of the amino and carbonyl groups can contribute to electrostatic interactions with charged surfaces, a key aspect of physisorption. In acidic environments, the amino group can become protonated, leading to electrostatic attraction to negatively charged surfaces.

The adsorption of organic inhibitors on metal surfaces can often be described by various adsorption isotherms, such as the Langmuir, Temkin, and Freundlich isotherms. Studies on various thiophene derivatives have shown that their adsorption frequently follows the Langmuir isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. scispace.com

Table 1: Theoretical Adsorption Parameters for a Hypothetical this compound Derivative on Steel in Acidic Medium

| Parameter | Value | Significance |

| Adsorption Equilibrium Constant (Kads) | High | Indicates strong adsorption and a high degree of surface coverage. |

| Standard Free Energy of Adsorption (ΔG°ads) | Negative | Suggests a spontaneous adsorption process. Values around -20 kJ/mol are indicative of physisorption, while values around or more negative than -40 kJ/mol suggest chemisorption. |

| Standard Enthalpy of Adsorption (ΔH°ads) | Negative (Exothermic) or Positive (Endothermic) | A negative value indicates that adsorption is favored at lower temperatures, while a positive value suggests it is favored at higher temperatures. |

| Standard Entropy of Adsorption (ΔS°ads) | Varies | Reflects the change in randomness at the solid-liquid interface during the adsorption process. |

This table is illustrative and based on typical values observed for related heterocyclic corrosion inhibitors.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the adsorption mechanism at a molecular level. These calculations can determine parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal. A small energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer and stronger adsorption.

Protective Film Formation Analysis

The adsorption of this compound derivatives onto a surface leads to the formation of a thin protective film that acts as a barrier to corrosive species. The quality and effectiveness of this film are crucial for its protective performance. Several analytical techniques can be employed to study the formation and properties of these films.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique widely used to investigate the properties of protective films. electrochemsci.orgrsc.org By applying a small amplitude AC signal at different frequencies, EIS can provide information about the resistance and capacitance of the film. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film that hinders the corrosion process. electrochemsci.orgresearchgate.net

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data for Steel in HCl With and Without a Thiophene-Based Inhibitor

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 200 | - |

| 1 x 10-5 | 250 | 100 | 80.0 |

| 5 x 10-5 | 800 | 50 | 93.8 |

| 1 x 10-4 | 1500 | 30 | 96.7 |

Data is representative and compiled from studies on various thiophene derivatives to illustrate the expected trend. electrochemsci.orgrsc.org

The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Surface analysis techniques provide direct evidence of protective film formation. Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of the metal before and after exposure to the corrosive medium with and without the inhibitor. A smoother surface in the presence of the inhibitor suggests the formation of a protective layer that prevents corrosive attack.

Atomic Force Microscopy (AFM) can provide three-dimensional topographical images of the surface at a high resolution, allowing for the characterization of the adsorbed inhibitor film's thickness and uniformity.

Spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide information about the chemical composition of the protective film and the nature of the interaction between the inhibitor molecules and the metal surface. For instance, shifts in the binding energies of electrons from the heteroatoms (S, N) in XPS spectra can confirm their involvement in the bonding with the metal substrate.

Future Research Directions and Translational Perspectives for 4 Amino 5h Thiophen 2 One

Design and Synthesis of Targeted Derivatives with Enhanced Activity and Specificity

Future work will concentrate on the rational design and synthesis of novel 4-amino-5H-thiophen-2-one derivatives. The primary goal is to modulate the core structure to enhance biological activity and improve target specificity. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the thiophenone scaffold to optimize interactions with biological targets. zsmu.edu.ua

Key strategies will involve:

Modification of the Thiophene (B33073) Ring: Functionalizing the C5 position of the thiophene ring to introduce additional pharmacophoric features or to modulate the molecule's physicochemical properties.

Bioisosteric Replacement: Employing bioisosteric replacements of the sulfur atom or the carbonyl group to investigate their roles in molecular recognition and to potentially discover derivatives with improved metabolic stability or novel biological profiles.

The synthesis of these targeted derivatives will leverage established synthetic routes while also exploring new methodologies to achieve greater efficiency and diversity. nih.gov The insights gained from these studies will be crucial for developing compounds with finely tuned therapeutic properties.

| Modification Site | Potential Substituents | Desired Outcome |

|---|---|---|

| C4-Amino Group | Acyl, Aryl, Alkyl chains, Heterocycles | Enhanced target binding, improved selectivity, altered solubility |

| C5-Position | Halogens, Alkoxy groups, Aromatic rings | Increased potency, modulation of pharmacokinetic properties |

| Thiophene Core | Bioisosteres (e.g., furanone, pyrrolone) | Novel mechanisms of action, improved metabolic profile |

Exploration of Novel and Sustainable Synthetic Methodologies

A significant thrust in future research will be the development of green and sustainable synthetic methods for this compound and its analogs. nih.gov The principles of green chemistry aim to reduce energy consumption, minimize waste, and utilize environmentally benign reagents and solvents. scribd.comresearchgate.net

Promising areas of exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve product yields compared to conventional heating methods. nih.gov

Multicomponent Reactions: The Gewald reaction, a classic multicomponent synthesis for 2-aminothiophenes, can be optimized using greener catalysts and solvents, such as water or deep eutectic solvents. nih.govnih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Mechanochemistry: Solvent-free synthesis using techniques like ball milling presents a highly sustainable alternative to traditional solution-phase chemistry. scribd.com

These novel methodologies not only align with environmental stewardship but also offer practical advantages in terms of efficiency and cost-effectiveness for industrial-scale production. researchgate.net

| Methodology | Key Advantages | Relevance to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, improved purity. nih.gov | Accelerates the synthesis of derivative libraries. |

| Multicomponent Reactions | High atom economy, procedural simplicity, reduced waste. nih.gov | Efficient one-pot synthesis of complex derivatives. |

| Flow Chemistry | Enhanced safety, scalability, and process control. acs.org | Suitable for large-scale, continuous manufacturing. |

| Mechanochemistry | Solvent-free, reduced energy consumption. scribd.com | Environmentally friendly synthesis of the core scaffold. |

Advanced Computational Modeling for Mechanism-Based Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, advanced computational approaches will be employed for the mechanism-based design of new derivatives.

Techniques such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations will be used to:

Predict Binding Affinities: Simulate the interaction of designed derivatives with specific biological targets to predict their binding modes and affinities. nih.gov

Elucidate Mechanisms of Action: Provide insights into the molecular-level interactions that govern the biological activity of the compounds.

Guide Rational Design: Identify key structural features required for optimal activity, thereby guiding synthetic efforts toward the most promising candidates and reducing trial-and-error experimentation. fasanolab.com

By integrating computational modeling with synthetic chemistry, researchers can adopt a more targeted and efficient approach to developing potent and selective therapeutic agents.

Integration with High-Throughput Screening and Combinatorial Chemistry

To rapidly explore the vast chemical space around the this compound scaffold, combinatorial chemistry will be integrated with high-throughput screening (HTS). combichemistry.com Combinatorial chemistry allows for the rapid, parallel synthesis of large libraries of related compounds. researchgate.net

The workflow will involve:

Library Synthesis: Utilizing solid-phase or solution-phase parallel synthesis techniques to generate a diverse library of this compound derivatives. combichemistry.comresearchgate.net

High-Throughput Screening (HTS): Screening the compound library against a panel of biological targets using automated, miniaturized assays to quickly identify "hits" or lead compounds. acs.orgcombichemistry.com

Hit-to-Lead Optimization: Further refining the structure of the most promising hits to improve their potency, selectivity, and drug-like properties.

This integrated approach significantly accelerates the early stages of drug discovery, enabling the efficient identification of novel drug candidates from a large pool of possibilities. nih.gov

Multi-disciplinary Approaches for Broadening Application Spectrum

While the primary focus may be on medicinal chemistry, the unique electronic and structural properties of the thiophene ring suggest a broader application spectrum for this compound derivatives. nih.gov A multi-disciplinary approach will be crucial to explore these diverse possibilities.

Potential applications beyond pharmaceuticals include:

Materials Science: Thiophene-based compounds are well-known for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Derivatives could be designed as novel organic semiconductors. nih.gov

Biosensors: The scaffold can be functionalized to create selective chemosensors for detecting specific ions or biomolecules. mdpi.com

Agrochemicals: The biological activity of aminothiophene derivatives suggests potential applications as novel fungicides, herbicides, or insecticides.

Collaboration between chemists, biologists, physicists, and materials scientists will be essential to fully exploit the versatility of this heterocyclic system.

Crystallization Process Optimization and Polymorphism Studies

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. uwo.camt.com Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon that can significantly impact a drug's performance. mt.comnih.gov

Future research must therefore include:

Polymorph Screening: A systematic investigation to identify all possible crystalline forms of this compound and its key derivatives.

Crystallization Control: Developing robust crystallization processes to selectively and consistently produce the most thermodynamically stable or most bioavailable polymorph. uwo.canih.gov This involves optimizing parameters such as solvent, temperature, and cooling rate.

Structural Characterization: Utilizing techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to fully characterize the different polymorphic forms. nih.govresearchgate.net

A thorough understanding and control of the solid-state chemistry are vital for the successful translation of any promising compound from the laboratory to a viable commercial product. uwo.ca

| Parameter | Influence on Crystallization | Method of Control/Study |

|---|---|---|

| Solvent System | Affects solubility and molecular interactions, can lead to different polymorphs or solvates. | Screening various solvents and solvent mixtures. |

| Temperature | Can determine the thermodynamically stable form at a given point (enantiotropic systems). nih.gov | Controlled cooling profiles, temperature cycling studies. |

| Agitation/Stirring Rate | Influences nucleation and crystal growth kinetics. | Process optimization using controlled reactor systems. |

| Supersaturation | The driving force for crystallization; its level can dictate which polymorph nucleates. | Controlled addition of anti-solvent or precise cooling. |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4-amino-5H-thiophen-2-one, and how do their yields and purity compare?

- Methodological Answer : Multi-step syntheses often involve cyclization of thiophene precursors or condensation reactions. For example, intermediates like hydrazides or pyrazole derivatives may be used, followed by purification via column chromatography (hexane/ethyl acetate gradients). Yields typically range from 40–70%, depending on reaction conditions (e.g., temperature, catalyst choice) . Full characterization requires NMR (¹H/¹³C), IR (to confirm amine and ketone groups), and mass spectrometry .

Q. How should researchers resolve conflicting NMR data when characterizing this compound?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from tautomerism or residual solvents. Use deuterated DMSO for solubility and compare experimental data with computed chemical shifts (DFT-based tools like Gaussian). Cross-validate with IR to confirm functional groups and X-ray crystallography if single crystals are obtainable .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Methodological Answer : Combine HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm) to assess purity. TLC (silica gel, ethyl acetate eluent) provides rapid qualitative checks. Elemental analysis (C, H, N, S) is mandatory for novel derivatives to confirm stoichiometry .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are optimal for modeling the electronic structure of this compound, and how do they align with experimental data?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can predict molecular orbitals and electrostatic potentials. Compare computed IR/Raman spectra with experimental data to validate accuracy. Discrepancies in HOMO-LUMO gaps may indicate solvent effects or crystal packing .

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates like this compound?

- Methodological Answer : Use inert atmospheres (N₂/Ar) for air-sensitive steps. Catalytic additives (e.g., DMAP for acylations) improve regioselectivity. Monitor intermediates via inline FTIR or LC-MS to abort failed reactions early. For low-yield steps (e.g., cyclization), screen microwave-assisted conditions to reduce side products .

Q. What strategies address contradictions between theoretical and experimental vibrational spectra for this compound?

- Methodological Answer : Anharmonic corrections in DFT calculations (e.g., using VPT2 theory) improve alignment with experimental IR peaks. For unresolved disagreements, consider isotopic labeling (e.g., ¹⁵N-amine) to isolate specific vibrational modes. Cross-reference with solid-state NMR if tautomeric forms are suspected .